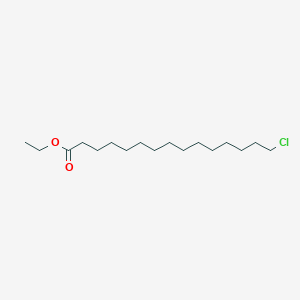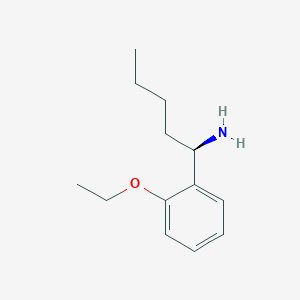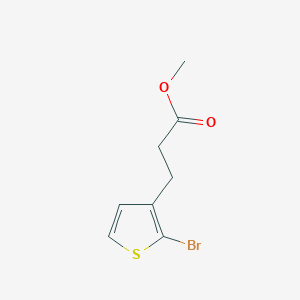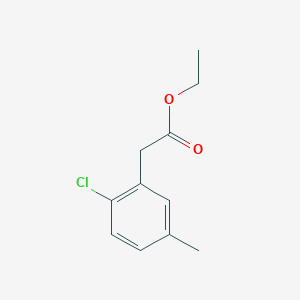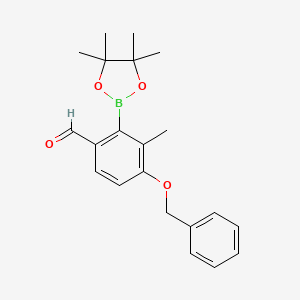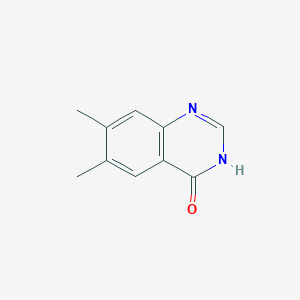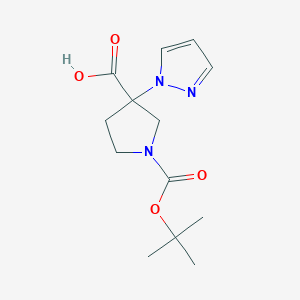
1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via nucleophilic substitution or coupling reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.
化学反応の分析
Types of Reactions
1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the pyrazole moiety and the Boc-protected pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-pyrazol-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-8-5-13(9-15,10(17)18)16-7-4-6-14-16/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
InChIキー |
IXKLAVIVXOIVTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


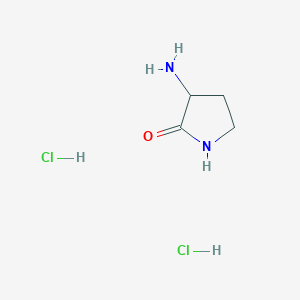
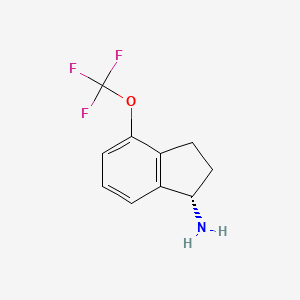
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
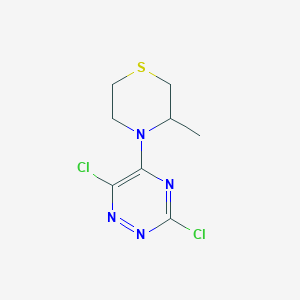
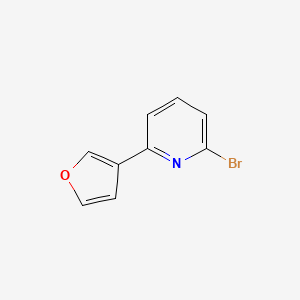
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
